molecular formula C11H12O2 B2902727 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 91142-58-4

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B2902727
CAS RN: 91142-58-4
M. Wt: 176.215
InChI Key: VWCCBMWZNOWFDT-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid” is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .

Scientific Research Applications

Scientific Field

  • Synthesis: It’s synthesized through multi-step organic reactions, often requiring specialized laboratory equipment and conditions .

Complexation Studies

Scientific Field

Medicinal Chemistry

Scientific Field

Material Science

Scientific Field

Catalyst Design

Scientific Field

Analytical Chemistry

Scientific Field

Environmental Studies

Scientific Field

Flavor and Fragrance Industry

Scientific Field

Nanotechnology

Scientific Field

Photochemistry

Scientific Field

Synthetic Biology

Scientific Field

Alkaloid Synthesis

Scientific Field

  • Outcomes: Development of compounds with potential applications in treating various disorders, including cancer .

Biological Activity Studies

Scientific Field

  • Data: Discovery of derivatives with promising biological activities that could lead to new therapeutic drugs .

Coordination Chemistry

Scientific Field

  • Outcomes: Formation of novel coordination compounds with potential applications in catalysis and material science .

properties

IUPAC Name

2-methyl-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCCBMWZNOWFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.80 g, 9.46 mmol) in THF/water/MeOH (4/1/1 mL respectively) was added lithium hydroxide monohydrate (1.19 g, 28.4 mmol). The reaction mixture stirred at ambient temperature 4 h, acidified to pH 3 with 1 N HCl and extracted with Et2O (2×25 mL). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.39 (s, 3H), 2.83 (d, J=15.9 Hz, 2H), 3.50 (d, J=15.9 Hz, 2H), 7.12-7.23 (m, 4H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
THF water MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran/H2O/methanol (4 mL/1 mL/1 mL) solution of the methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.80 g, 9.46 mmol) was added lithium hydroxide monohydrate (1.19 g, 28.39 mmol). The reaction mixture stirred at ambient temperature for 4 hours and then the mixture was acidified to pH 3 using 1N HCl. The organics were extracted twice with 25 mL diethyl ether, the combined organics were washed with brine and then dried (Na2SO4), filtered and concentrated to as 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran H2O methanol
Quantity
4 mL
Type
solvent
Reaction Step Two

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